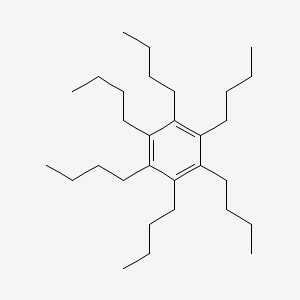

Hexabutylbenzene

Description

Contextualization within Sterically Hindered Aromatic Systems

Hexabutylbenzene is a notable example of a sterically hindered aromatic system. masterorganicchemistry.comyoutube.com Steric hindrance in this context refers to the spatial arrangement of the bulky butyl groups around the benzene (B151609) ring, which physically obstructs the approach of reactants to the aromatic core. masterorganicchemistry.comnumberanalytics.com This congestion significantly influences the molecule's reactivity. For instance, in electrophilic aromatic substitution reactions, the bulky substituents can hinder the approach of an electrophile to the aromatic ring, thereby slowing down the reaction rate. numberanalytics.com The interplay between the steric effects of the butyl groups and the electronic nature of the benzene ring is a key area of study, as it can lead to unique chemical behavior and selectivity. numberanalytics.com In some cases, extreme steric crowding can force the phenyl groups out of a planar conformation, affecting the molecule's resonance energy. aip.org

Historical Context of Polyalkylated Benzene Chemistry

The study of polyalkylated benzenes has a rich history rooted in the foundational principles of organic chemistry. The development of reactions like the Friedel-Crafts alkylation in 1877 provided the initial tools for attaching alkyl groups to aromatic rings. numberanalytics.combyjus.com This opened the door to the synthesis of a wide array of alkylated benzene derivatives. Early research in this area focused on understanding the directing effects of alkyl groups on further substitution and the mechanisms of these reactions. fiveable.me The synthesis of more complex and heavily substituted benzenes, such as hexamethylbenzene (B147005), provided early examples of sterically crowded aromatic systems and led to investigations into their unique structures and reactivity. rsc.org The dication of hexamethylbenzene, for example, was first prepared in 1973 and was proposed to have a non-classical pentagonal-pyramidal structure, a hypothesis later confirmed by X-ray crystallography. nih.gov The synthesis of this compound itself can be achieved through methods like the hydrolysis of a hexazirconated compound derived from hexa(3-butenyl)benzene or through the hexapropylation of an iron complex followed by photolysis. researchgate.netthieme-connect.com

Overview of Current Research Trajectories

Current research involving this compound and related sterically hindered aromatic systems is diverse. One area of interest is its use as a building block or intermediate in the synthesis of more complex molecules. researchgate.netoup.com For instance, it has been observed as a byproduct in certain catalytic reactions, indicating its formation under specific reaction conditions. chemrxiv.orgresearchgate.net The thermal stability of such polysubstituted aromatic compounds is another area of investigation, with techniques like thermogravimetric analysis being used to determine their decomposition temperatures and stability under heat. oecd.orghaynesintl.combeilstein-journals.orgarxiv.org

The unique physical properties of this compound, such as its solubility characteristics, have also been noted. ufn.ru Furthermore, the spectroscopic properties of polysubstituted benzenes are continuously studied to understand their electronic structure and conformation. nist.govdata.govspectroscopyonline.combeilstein-institut.de The crystal structure of related compounds like hexamethylbenzene has been determined, providing valuable insights into the packing and solid-state conformation of these crowded molecules. rsc.org The principles of steric hindrance, so evident in this compound, are also being applied in materials science, for example, to control molecular packing in organic solar cells to improve their efficiency. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₄ |

| Molecular Weight | 414.75 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in some organic solvents. ufn.ru |

Spectroscopic Data of this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to the butyl group protons. |

| ¹³C NMR | Signals for the aromatic carbons and the butyl group carbons. The formation of butyl-addition products was not detected by ¹³C NMR in one study due to low concentration. oup.com |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns characteristic of the hexabutyl structure. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the alkyl groups and aromatic ring. |

Properties

CAS No. |

106821-88-9 |

|---|---|

Molecular Formula |

C30H54 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexabutylbenzene |

InChI |

InChI=1S/C30H54/c1-7-13-19-25-26(20-14-8-2)28(22-16-10-4)30(24-18-12-6)29(23-17-11-5)27(25)21-15-9-3/h7-24H2,1-6H3 |

InChI Key |

JLPGZYVJNVQNBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=C(C(=C1CCCC)CCCC)CCCC)CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Hexabutylbenzene and Its Functionalized Analogues

Classical and Early Preparative Routes

The synthesis of polysubstituted aromatic compounds has historically relied on foundational reactions in organic chemistry. These early methods, while fundamental, often present challenges in selectivity and yield, particularly for preparing exhaustively substituted molecules like hexabutylbenzene.

Friedel-Crafts Type Polyalkylation Approaches

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for introducing alkyl and acyl groups onto an aromatic ring. pressbooks.pubiitk.ac.in The reaction typically involves an alkyl halide, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and an aromatic hydrocarbon. iitk.ac.insaskoer.camt.com The mechanism proceeds through electrophilic aromatic substitution, where the Lewis acid activates the alkyl halide to form an electrophile that is then attacked by the nucleophilic aromatic ring. iitk.ac.inmt.com

A significant challenge in Friedel-Crafts alkylation is controlling the degree of substitution. The introduction of an alkyl group onto the benzene (B151609) ring is an activating process; the alkylated product is more reactive than the starting material. saskoer.calibretexts.org This increased reactivity makes the product susceptible to further alkylation, often leading to a mixture of polyalkylated products. pressbooks.publibretexts.org Achieving exhaustive substitution to selectively form a hexa-substituted product like this compound via this method is conceptually straightforward but practically difficult due to this inherent tendency toward over-alkylation. The reaction conditions must be carefully controlled to drive the reaction to completion without significant side-product formation.

Butyl-Addition and Polybutylation Mechanisms in Complex Mixtures (e.g., Coal Liquefaction Models)

Studies modeling the chemical processes of coal liquefaction have provided insight into polybutylation reactions. In these models, various polynuclear aromatic compounds, which are representative of structures found in coal, are treated with reagents like zinc metal and butyl iodide under mild conditions (e.g., 130°C). oup.com These reactions lead to a variety of products, including butyl-substituted and butyl-addition derivatives. oup.com

In the reaction of anthracene (B1667546) with zinc-butyl iodide, the formation of this compound has been observed. It is suggested that this compound arises from the polybutylation of aromatic fragments that result from the destruction of the original aromatic ring structure. oup.com The mechanism is complex, with evidence suggesting that both alkyl cation (similar to Friedel-Crafts) and alkyl radical reactions occur competitively. oup.com The attack of butyl groups can lead to the cleavage of the aromatic backbone, followed by extensive butylation of the resulting fragments. oup.com

Table 1: Products from the Butylation of Aromatic Model Compounds with Zinc-Butyl Iodide Data derived from studies on coal liquefaction models. oup.com

| Starting Compound | Conversion (%) | Major Products |

| Naphthalene | 95.2 | Butyl-substituted naphthalenes, Butyl-addition naphthalenes |

| Anthracene | 100 | Butyl-substituted anthracenes, Butyl-addition anthracenes, This compound |

| Phenanthrene | 100 | Butyl-substituted phenanthrenes, Hydrogenated phenanthrenes |

| 1-Methylnaphthalene | 79.5 | Butyl-substituted and butyl-diaddition derivatives |

| Acenaphthene | 93.1 | Butyl-substituted and butyl-addition derivatives |

Organometallic-Mediated Synthetic Strategies

To overcome the limitations of classical methods, modern organometallic chemistry offers more controlled and selective pathways to highly substituted aromatic compounds. These strategies often involve the use of transition metal complexes to mediate the formation of specific bonds with high precision.

Hydrozirconation-Hydrolysis Pathways from Unsaturated Precursors

A sophisticated route to this compound involves the use of an unsaturated precursor, hexa(3-butenyl)benzene. This precursor can be subjected to a hydrozirconation reaction using zirconocene (B1252598) chloride hydride, [ZrCp₂(H)(Cl)]. researchgate.net This process adds a zirconium-hydrogen bond across each of the six double bonds, resulting in a hexazirconated intermediate compound. Subsequent hydrolysis of this organozirconium species replaces the zirconium moieties with hydrogen, effectively saturating the side chains to yield this compound. researchgate.net

Iron-Mediated Hexapropylation and Photolytic Demetallation Sequences

Organoiron complexes provide another powerful tool for synthesizing this compound. The synthesis can start with an (η⁶-hexamethylbenzene)(η⁵-cyclopentadienyl)iron cation. researchgate.net This complex can undergo hexapropylation, where the methyl groups are extended. The resulting iron complex containing the this compound ligand can then be subjected to photolysis. Irradiation with visible light induces demetallation, releasing the free this compound molecule. researchgate.net This method highlights the utility of cyclopentadienyliron cations as activators for arenes, enabling exhaustive alkylation reactions that would be difficult to achieve otherwise. researchgate.net

Quantitative Hydroboration for Selective Functionalization

Hydroboration is a highly selective reaction for the functionalization of alkenes, proceeding via the syn-addition of a boron-hydrogen bond across a double bond. organic-chemistry.orgmasterorganicchemistry.com The boron atom preferentially adds to the less sterically hindered carbon, a feature known as anti-Markovnikov regioselectivity. organic-chemistry.orgmasterorganicchemistry.comredalyc.org This selectivity can be enhanced by using sterically demanding boranes like 9-borabicyclo[3.3.1]nonane (9-BBN). redalyc.orgd-nb.info

This precise selectivity is exploited in the synthesis of functionalized analogues of this compound. For example, the hexa(3-butenyl)benzene iron complex can undergo quantitative hydroboration. researchgate.net The resulting organoborane can then be treated with reagents like iodine to introduce functionality at specific positions. This sequence provides a pathway to compounds such as hexakis(4-iodobutyl)benzene, a functionalized analogue of this compound, demonstrating the power of hydroboration for the selective modification of complex molecules. researchgate.net

Table 2: Overview of Organometallic Synthetic Routes

| Method | Precursor | Key Reagents | Product |

| Hydrozirconation-Hydrolysis | Hexa(3-butenyl)benzene | 1. [ZrCp₂(H)(Cl)] 2. H₂O | This compound |

| Iron-Mediated Alkylation | (η⁶-hexamethylbenzene)(η⁵-cyclopentadienyl)iron cation | 1. Propyl iodide, KOH 2. Visible light | This compound |

| Quantitative Hydroboration | Hexa(3-butenyl)benzene iron complex | 1. Borane 2. Iodine | Hexakis(4-iodobutyl)benzene |

Catalytic Cyclotrimerization of Alkynes as a Synthetic Route or Byproduct Formation

The [2+2+2] cycloaddition of three alkyne molecules is one of the most direct methods for synthesizing substituted benzene rings. acs.org This transformation can be catalyzed by a variety of transition metals, with cobalt and nickel complexes being particularly prominent. The reaction can be tailored to produce the desired hexasubstituted benzene as the primary product or may sometimes yield it as a byproduct in reactions targeting other molecules. For instance, in an attempted cobalt-catalyzed nitrile/alkyne cycloaddition, this compound was observed as a byproduct from the cyclotrimerization of the alkyne starting material. researchgate.net

Cobalt complexes are effective catalysts for the [2+2+2] cyclotrimerization of alkynes. The reaction mechanism is believed to involve the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule to form the aromatic ring. researchgate.net

A common and classic catalyst for this transformation is dicobalt octacarbonyl, Co₂(CO)₈. Studies on the cyclotrimerization of terminal alkynes using Co₂(CO)₈ have demonstrated its ability to produce 1,2,4-trisubstituted benzene derivatives with excellent selectivity. sioc-journal.cn While direct studies on 1-hexyne (B1330390) to form this compound using this specific catalyst are less detailed in the provided literature, the general applicability is well-established.

More advanced and sustainable methods are also being developed. One such approach involves electrochemical catalysis, where an electrical current is used to control the oxidation state of the cobalt catalyst (e.g., Co(II)), allowing for the smooth cycling of the catalytic species. This method has been successfully applied to both terminal and internal alkynes, affording 1,2,4-trisubstituted and hexasubstituted benzenes with high regioselectivity under mild conditions. acs.org Furthermore, efforts to perform these reactions in environmentally benign solvents have shown that cobalt-chelate complexes can catalyze the cyclization of terminal alkynes in an aqueous-ethanolic mixture at room temperature. rsc.org

Table 1: Examples of Cobalt-Catalyzed Cyclotrimerization Systems

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Co₂(CO)₈ in scCO₂ | Terminal Alkynes | Green solvent, high selectivity for 1,2,4-isomers. | sioc-journal.cn |

| Electrochemical (CoBr₂/ligand) | Terminal & Internal Alkynes | Mild conditions, high regioselectivity, catalyst cycling. | acs.org |

| CoCl₂/dppp/Zn | Internal Alkynes | Observed byproduct formation (this compound). | researchgate.net |

| Chelate Complex 1 in H₂O/EtOH | Terminal Alkynes | Aqueous medium, room temperature. | rsc.org |

Nickel-catalyzed [2+2+2] alkyne cyclotrimerization is a versatile and extensively studied method for constructing substituted benzenes, dating back to the initial discoveries by Reppe. acs.orguu.nl These systems often exhibit high efficiency and can be tuned through ligand selection to control selectivity.

A variety of nickel catalyst precursors can be employed, with nickel(II) acetylacetonate (B107027) (Ni(acac)₂) being a common choice, often used in conjunction with ligands and a reducing agent. acs.orgnih.gov For example, the treatment of 1-hexyne with a catalytic system of Ni(acac)₂, triphenylphosphine (B44618) (PPh₃), and trimethylaluminum (B3029685) (Me₃Al) can produce the corresponding cycloadducts. acs.org The choice of ligand is critical; phosphine (B1218219) ligands generally favor the formation of benzene derivatives. uu.nl N-heterocyclic carbenes (NHCs) have also been used to generate highly active nickel catalysts for this transformation. nih.govresearchgate.net

Regioselectivity is a key consideration. While the cyclotrimerization of a symmetrical internal alkyne like 5-decyne (B157701) would lead to a single hexasubstituted benzene product (hexaethylbenzene, in that case), the trimerization of terminal alkynes like 1-hexyne can lead to mixtures of 1,2,4- and 1,3,5-tributylbenzene (B3194407). africaresearchconnects.comoup.com The catalyst system can influence this ratio significantly. For instance, certain Ni(0) complexes with hemilabile acceptor ligands have been shown to selectively afford the 1,2,4-trisubstituted arene product. acs.org Conversely, a self-supported cyclic tri-nuclear nickel(0) complex with α-diimine ligands demonstrated good yield and regioselectivity for the 1,3,5-isomers. rsc.org

Table 2: Selected Nickel Catalyst Systems for Alkyne Cyclotrimerization

| Catalyst System | Alkyne Type | Key Features | Reference |

|---|---|---|---|

| Ni(acac)₂ / PPh₃ / Me₃Al | Terminal (1-hexyne) | Effective for cyclotrimerization with a Lewis acid co-catalyst. | acs.org |

| Ni(acac)₂ / Imidazolium salt / Grignard | Internal | High yields and regioselectivity at room temperature. | nih.gov |

| Cyclic tri-nuclear Ni(0) complex | Terminal & Internal | Self-supported catalyst, good selectivity for 1,3,5-isomers. | rsc.org |

| [(p-tolL1)Ni(BPI)] | Terminal | Outperforms related systems, selective for 1,2,4-isomers. | acs.org |

Advanced Synthetic Strategies and Methodological Considerations

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler, commercially available starting materials. ias.ac.innumberanalytics.comjournalspress.com For a complex, unsymmetrically functionalized this compound derivative, the key retrosynthetic disconnection is the [2+2+2] cycloaddition.

This disconnection transforms the hexasubstituted benzene ring back into three alkyne precursors. nih.gov To control the substitution pattern and avoid statistical mixtures, a highly convergent strategy is often employed. This typically involves disconnecting the target molecule into a diyne (containing two of the alkyne units linked by a tether) and a third, separate alkyne. nih.govacs.org This approach significantly enhances regioselectivity, as the two tethered alkynes are forced to couple in a specific orientation.

For a hypothetical complex derivative, such as one containing different functional groups on the butyl chains, the analysis would proceed as follows:

Target Molecule: A this compound derivative with varied functionality.

Primary Disconnection ([2+2+2] Cycloaddition): Break the benzene ring to yield a diyne and a mono-alkyne. The placement of the disconnections is chosen to create the most synthetically accessible precursors.

Secondary Disconnections: The resulting diyne and mono-alkyne are then further disconnected into simpler starting materials using standard organic transformations. This might involve disconnecting the functional groups or the butyl chains themselves.

This strategic approach was successfully used in the total syntheses of the natural products fomajorin D and S, which feature hexasubstituted benzene cores. acs.org

Achieving high chemo- and regioselectivity is paramount in the synthesis of specifically substituted aromatic compounds.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of [2+2+2] cycloadditions, it means favoring the desired cyclotrimerization over other possible side reactions, such as polymerization or the formation of other cyclic products like cyclooctatetraene. uu.nlrsc.org Ligand selection is crucial; for instance, with nickel catalysts, phosphine ligands tend to promote benzene formation, whereas 1,4-diazadiene ligands can favor cyclooctatetraene. uu.nl

Regioselectivity concerns the orientation of the substituents on the final benzene ring. When co-cyclotrimerizing two or three different alkynes, controlling which alkyne adds where is a significant challenge. nih.gov As mentioned previously, a powerful strategy to ensure high regioselectivity is the partial intramolecular approach, where two alkyne moieties are tethered together as a diyne. The subsequent cycloaddition with a third alkyne partner leads to a single, predictable regioisomer. This has been demonstrated in the synthesis of hexasubstituted benzenoids where a diyne was cyclized with a mono-alkyne, yielding the desired product with high regioselectivity. acs.org The choice of metal catalyst can also strongly influence the regiochemical outcome; for example, niobium and tantalum chlorides cyclotrimerize 1-hexyne to give different ratios of the 1,2,4- and 1,3,5-tributylbenzene isomers. oup.comoup.com

In line with the principles of green chemistry, there is a growing effort to develop more environmentally sustainable methods for the synthesis of highly substituted benzenes. ucl.ac.uk Key areas of development include:

Use of Greener Solvents: A significant advance has been the use of supercritical carbon dioxide (ScCO₂) as a solvent for cobalt-catalyzed cyclotrimerization of terminal alkynes. This approach avoids the use of volatile and often toxic organic solvents, providing a greener method for synthesizing 1,2,4-trisubstituted benzenes. sioc-journal.cn Similarly, performing the reaction in aqueous media, as demonstrated with certain cobalt catalysts, represents a major step towards sustainability. rsc.org

Catalyst Efficiency and Recycling: The development of highly efficient catalysts that can operate at very low loadings minimizes metal waste. researchgate.netus.es Electrochemical methods that continuously regenerate the active catalyst in situ offer an elegant solution to catalyst cycling and reduce the need for stoichiometric chemical reductants or oxidants. acs.org

Atom Economy: The [2+2+2] cycloaddition is an inherently atom-economical reaction, as all the atoms of the three alkyne precursors are incorporated into the final product. This contrasts sharply with classical substitution reactions on an existing benzene ring, which generate stoichiometric byproducts.

Renewable Feedstocks: While not yet specifically demonstrated for this compound, a broader trend in sustainable chemistry is the synthesis of aromatic compounds from biomass-derived feedstocks, such as furfural (B47365) derivatives. ucl.ac.uk Applying this long-term strategy to the synthesis of the alkyne precursors for cyclotrimerization could represent a future direction for the sustainable production of hexasubstituted benzenes.

Mechanistic Investigations of Hexabutylbenzene Formation and Transformations

Reaction Pathway Elucidation in Zinc-Butyl Iodide Depolymerization

The formation of hexabutylbenzene can occur during the depolymerization of certain aromatic compounds using a zinc-butyl iodide system. oup.com This process involves complex reaction pathways where different mechanisms may operate and compete.

Competitive Alkyl Cation and Alkyl Radical Mechanisms

In the context of coal liquefaction model studies, the treatment of polynuclear aromatic compounds with zinc and butyl iodide at 130°C leads to butylated products. oup.com The formation of most of these products is explained by a mechanism similar to Friedel-Crafts alkylation, which proceeds through an alkyl cation intermediate. oup.com However, the formation of some butyl-addition products suggests a alkyl radical reaction mechanism is also at play. oup.com This indicates that both alkyl cation and alkyl radical reactions occur competitively during the process. oup.com

Free alkyl species, whether as cations (carbocations), anions (carbanions), or neutral radicals, are typically transient intermediates in reactions. wikipedia.org Alkyl cations are often generated using superacids, while alkyl radicals can be formed through photochemical reactions or homolytic cleavage. wikipedia.org The stability of alkyl radicals, much like carbocations, increases with more substitution (tertiary > secondary > primary). libretexts.orgmasterorganicchemistry.com They are also stabilized by resonance, such as in allylic or benzylic radicals. libretexts.org

In the zinc-butyl iodide system, it is proposed that the interaction between zinc and butyl iodide generates these reactive butyl species. The subsequent attack on aromatic rings can then proceed via either the cationic or radical pathway, leading to a mixture of butylated and addition products, including the potential for polybutylation to form this compound from aromatic fragments. oup.com

Mechanistic Studies of Organometallic-Catalyzed Reactions

Organometallic complexes are pivotal in catalyzing the synthesis of this compound, primarily through the cyclotrimerization of dibutylacetylene. wikipedia.orguwindsor.ca These catalysts facilitate the formation of new carbon-carbon bonds with high efficiency and selectivity. scielo.brsemanticscholar.org

Role of Transition Metal Catalysts (e.g., Zirconium, Iron, Cobalt, Nickel)

A variety of transition metals have been shown to be effective catalysts for the [2+2+2] cycloaddition of alkynes to form benzene (B151609) derivatives. wikipedia.orguwindsor.ca

Zirconium: Activated zirconium-titanium mixtures, prepared by reducing zirconium(IV) chloride and titanium(III) chloride, have been found to catalyze the cyclotrimerization of both terminal and internal alkynes in good yields. uwindsor.ca

Iron: While specific examples focusing solely on this compound are less detailed in the provided context, iron is a known transition metal catalyst used in various organic syntheses, including those involving arene complexes. studymind.co.ukresearchgate.net

Cobalt: Cobalt complexes, particularly cyclopentadienyl (B1206354) (Cp) cobalt complexes, are well-established catalysts for cyclotrimerization reactions. jku.at Both isolated precatalysts and in-situ generated cobalt catalysts have been developed, offering versatility in converting various substrates. jku.atchemrxiv.org

Nickel: Nickel compounds were among the first effective catalysts reported for alkyne trimerization by Walter Reppe. wikipedia.org Modern research demonstrates that Ni(0) catalysts can achieve regioselective [2+2+2] cyclotrimerization of 1,3-diynes to produce hexasubstituted benzenes. acs.orgresearchgate.net Air-stable Ni(0) precatalysts have also been explored as alternatives to other metal systems. mdpi.com

The general function of these transition metal catalysts is to provide a surface or coordination sphere where reactant molecules can assemble and react with a lower activation energy. studymind.co.uktdx.cat

Photochemical Activation and Energy Transfer Processes

Photochemical methods offer an alternative way to initiate or facilitate organometallic reactions. numberanalytics.com Light can provide the necessary energy to activate a catalyst or substrate, often leading to unique reactivity compared to thermal methods. nih.govnoblelight.com

In the context of cyclotrimerization, photochemical activation can be used to generate the active catalytic species. jku.at For instance, some cobalt complexes can be activated under mild photochemical conditions to initiate the cyclization. jku.at The absorption of light by a molecule leads to an electronically excited state, which is more reactive and can initiate the desired chemical transformation. irispublishers.combeilstein-journals.org This process can involve energy transfer from a photocatalyst to the substrate. beilstein-journals.org While the provided sources highlight the general principles of photochemical activation in organometallic catalysis, specific, detailed energy transfer diagrams for the photochemical synthesis of this compound are not explicitly available.

Insights into Cyclotrimerization Reaction Mechanisms

The cyclotrimerization of an alkyne like dibutylacetylene into this compound is a [2+2+2] cycloaddition, a highly atom-economical process. wikipedia.orgmdpi.com

Proposed Catalytic Cycles

A catalytic cycle is a multi-step mechanism that illustrates how a catalyst participates in and is regenerated during a reaction. numberanalytics.comlibretexts.org For the transition metal-catalyzed cyclotrimerization of alkynes, the generally accepted mechanism begins with the formation of a metal-alkyne complex. wikipedia.org

A Generalized Catalytic Cycle for Alkyne Cyclotrimerization:

| Step | Description |

| 1. Ligand Exchange/Coordination | Three alkyne molecules (e.g., dibutylacetylene) displace other ligands and coordinate to the transition metal center. |

| 2. Oxidative Coupling | Two of the coordinated alkynes couple to form a metallacyclopentadiene intermediate. This is an oxidative process where the metal's oxidation state may increase. |

| 3. Third Alkyne Insertion | The third alkyne molecule inserts into one of the metal-carbon bonds of the metallacyclopentadiene. This can lead to intermediates like a metallacycloheptatriene or a metallanorbornadiene. wikipedia.org |

| 4. Reductive Elimination | The newly formed hexasubstituted benzene ring (this compound) is eliminated from the metal center. This step is reductive, regenerating the catalyst's original oxidation state and allowing it to re-enter the cycle. nih.gov |

This sequence of oxidative addition, insertion, and reductive elimination is a common motif in organometallic catalysis. scielo.brlibretexts.org The specific intermediates and the exact sequence can vary depending on the metal catalyst, ligands, and reaction conditions. wikipedia.orgjku.at For instance, with unsymmetrical alkynes, the regioselectivity of the final benzene ring is determined during the formation of the metallacyclopentadiene and the subsequent insertion of the third alkyne. wikipedia.org

Intermediate Identification and Characterization

The complete elucidation of reaction mechanisms hinges on the successful identification and characterization of transient species that form and are consumed during the chemical transformation. In the synthesis of this compound, the nature of these intermediates is highly dependent on the chosen synthetic route. The most common method, Friedel-Crafts butylation, and alternative organometallic routes involve distinct types of intermediates.

Arenium Ions (σ-Complexes) in Friedel-Crafts Butylation:

The Friedel-Crafts alkylation of benzene with a butylating agent, such as a butyl halide or butene, in the presence of a Lewis acid catalyst, proceeds through a stepwise electrophilic aromatic substitution (EAS) mechanism. The key intermediates in this process are positively charged carbocationic species known as arenium ions, or σ-complexes. escholarship.orgchadsprep.com These form when the electrophile attacks the π-system of the aromatic ring. researchgate.net In the exhaustive butylation to form this compound, a series of these intermediates would be generated, from the initial attack on benzene to the final substitution on a pentabutylbenzene molecule.

The structure of an arenium ion involves the temporary disruption of the ring's aromaticity, with the electrophile bonded to one carbon atom, creating an sp³-hybridized center and a delocalized positive charge across the remaining five sp²-hybridized carbons. chadsprep.comresearchgate.net The stability of these intermediates is a critical factor in determining the reaction's progression and the distribution of isomers. escholarship.org

Direct observation and characterization of these arenium ions are challenging due to their high reactivity and short lifetimes under typical reaction conditions. spectroscopyonline.com However, their existence is well-established through various methods:

Spectroscopic Techniques: Modern spectroscopic methods are crucial for detecting and characterizing reactive intermediates. spectroscopyonline.comnih.gov Low-temperature NMR spectroscopy has been instrumental in observing carbocations and arenium ions stabilized in superacid media. escholarship.orgnobelprize.org For instance, the formation of the tert-butyl cation has been observed by NMR when pivaloyl fluoride-Lewis acid fluoride (B91410) complexes decarbonylate. nobelprize.org In situ monitoring using IR and Raman spectroscopy can also track changes in functional groups and bonding, providing indirect evidence for the formation of intermediates. mt.combeilstein-journals.org

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing complex reaction mixtures and identifying products and stable intermediates. plymouth.ac.uksapub.org Tandem mass spectrometry (MS/MS) can be used to fragment ions from the reaction mixture, providing structural information about the intermediates formed. researchgate.netresearchgate.net

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the structures, energies, and spectroscopic properties of proposed intermediates like arenium ions. nih.govresearchgate.netscielo.org.mx These theoretical investigations can predict the most likely intermediate structures and transition states, corroborating experimental findings. researchgate.netrsc.org

Organometallic Intermediates:

Alternative, non-Friedel-Crafts routes to this compound involve distinct, and sometimes more stable, intermediates. One documented synthesis involves the hydrozirconation of hexa(3-butenyl)benzene. In this pathway, a well-defined organometallic intermediate is formed. researchgate.net

The table below summarizes the primary types of intermediates involved in this compound formation and the methods used for their characterization.

| Intermediate Type | Synthetic Route | Characterization Methods |

| Arenium Ion (σ-Complex) | Friedel-Crafts Butylation | Low-Temperature NMR, In situ IR/Raman, Mass Spectrometry, Computational Modeling escholarship.orgnobelprize.orgbeilstein-journals.orgresearchgate.netnih.gov |

| Butyl Carbocation | Friedel-Crafts Butylation | Low-Temperature NMR, Computational Modeling nobelprize.orgresearchgate.net |

| Hexazirconated Compound | Hydrozirconation of Hexa(3-butenyl)benzene | NMR Spectroscopy (¹H, ¹³C) researchgate.netmdpi.com |

General Principles of Addition, Substitution, and Rearrangement Mechanisms Relevant to Butylation

The synthesis of this compound, particularly via the Friedel-Crafts pathway, is governed by fundamental principles of electrophilic aromatic substitution, carbocation chemistry, and molecular rearrangements. These principles dictate the reaction's feasibility, selectivity, and the nature of the final products.

Electrophilic Aromatic Substitution (EAS):

Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic butylating agent. This step is typically the rate-determining step as it involves the temporary loss of aromaticity to form a high-energy carbocation intermediate, the arenium ion (σ-complex). researchgate.net

Restoration of Aromaticity: A base present in the reaction mixture, often the Lewis acid complex (e.g., AlCl₄⁻), removes a proton from the sp³-hybridized carbon of the arenium ion. researchgate.net This restores the aromatic π-system and yields the butylated benzene product. researchgate.net

Carbocation Formation and Rearrangement:

A central feature of Friedel-Crafts alkylation is the generation of a carbocation electrophile. researchgate.net When using a butyl halide (e.g., 1-chlorobutane) and a Lewis acid catalyst (e.g., AlCl₃), the Lewis acid coordinates to the halogen, creating a better leaving group and facilitating the formation of a butyl carbocation. nobelprize.orgresearchgate.net

However, primary and secondary carbocations are prone to rearrangement to form more stable carbocations. researchgate.netchemeurope.com This is a significant consideration in butylation reactions. For instance, the initially formed primary n-butyl carbocation will rapidly rearrange into the more stable secondary sec-butyl carbocation via a hydride shift. This means that direct Friedel-Crafts alkylation of benzene with n-butyl chloride predominantly yields sec-butylbenzene, not n-butylbenzene. plymouth.ac.uk The use of tertiary alkyl halides, like tert-butyl chloride, is less complicated by rearrangements as the tertiary carbocation is already relatively stable. nobelprize.orgchemeurope.com

These rearrangements are fundamental types of reactions involving the migration of a group (a hydride or an alkyl group) to an adjacent electron-deficient center.

| Reaction Type | Description | Relevance to Butylation |

| Addition | The π-electrons of the benzene ring add to an electrophile (the butyl cation). This is the initial, non-aromatic adduct forming step in EAS. acs.org | This is the first mechanistic step in the butylation of the aromatic ring, leading to the formation of the arenium ion intermediate. researchgate.net |

| Substitution | An atom or group (hydrogen) on the aromatic ring is replaced by another group (the butyl group). acs.org | This is the overall outcome of the Friedel-Crafts butylation reaction, where H is substituted for a butyl group, preserving aromaticity. chadsprep.com |

| Rearrangement | Migration of a hydride or alkyl group within the carbocation intermediate to form a more stable carbocation. acs.org | Highly relevant when using primary or secondary butylating agents, leading to isomerized butyl side chains on the benzene ring (e.g., n-butyl to sec-butyl). plymouth.ac.ukresearchgate.net |

The repeated application of these principles is required to achieve exhaustive butylation to form this compound. Each successive butylation step is influenced by the activating, yet sterically hindering, effect of the butyl groups already present on the ring. chemeurope.com

Advanced Spectroscopic Characterization and Structural Elucidation of Hexabutylbenzene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like hexabutylbenzene in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the constituent atoms.

Due to the high degree of symmetry in this compound (C₆(C₄H₉)₆), with six identical butyl groups attached to the benzene (B151609) ring, the NMR spectra are expected to be relatively simple.

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals corresponding to the chemically non-equivalent protons of the butyl chains. A typical n-butyl group (-CH₂CH₂CH₂CH₃) would exhibit four distinct signals. The methylene group directly attached to the aromatic ring (α-CH₂) would be the most deshielded due to the ring current effect. The subsequent methylene (β-CH₂ and γ-CH₂) and terminal methyl (δ-CH₃) protons would appear progressively upfield.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons and the four different carbons of the butyl chains. The quaternary aromatic carbons directly bonded to the butyl groups would have a specific chemical shift, as would the α, β, γ, and δ carbons of the alkyl chains. The symmetry of the molecule means only one set of signals for the butyl group and one signal for the aromatic carbons attached to the butyl groups would be observed.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-C | - | ~140 |

| α-CH₂ | ~2.5-2.8 | ~30-35 |

| β-CH₂ | ~1.4-1.6 | ~30-35 |

| γ-CH₂ | ~0.9-1.1 | ~22-25 |

Note: The predicted chemical shifts are estimates based on typical values for alkylbenzenes and may vary depending on the solvent and experimental conditions.

The butyl chains in this compound are not static and can undergo conformational changes, primarily through rotation around the C-C single bonds. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. At room temperature, the rotation of the butyl groups is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, this rotation can be slowed or "frozen out," leading to the broadening of signals or the appearance of multiple signals for previously equivalent nuclei. This allows for the determination of the energy barriers associated with these conformational changes. The steric hindrance between the bulky butyl groups can lead to preferred conformations that minimize these interactions.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Infrared (IR) and Raman spectroscopy are complementary techniques that probe these vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl chains and the aromatic ring. Key expected vibrational modes include:

Aromatic C-H stretching: Typically weak or absent due to the lack of hydrogen atoms on the benzene ring.

Alkyl C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Alkyl C-H bending: Vibrations in the 1375-1470 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" mode of the substituted benzene ring is expected to be a strong and characteristic Raman band. The C-C stretching vibrations of the alkyl chains would also be visible.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Alkyl C-H Stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |

| Aromatic C=C Stretch | 1450-1600 (Medium) | 1450-1600 (Medium) |

| Alkyl C-H Bend | 1375-1470 (Medium) | 1375-1470 (Weak) |

X-ray Crystallography for Solid-State Structure Determination

Advanced Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Integrity: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion ([M]⁺˙), allowing for the unambiguous confirmation of the molecular formula (C₃₀H₅₄).

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the this compound molecule will fragment in a characteristic manner. The primary fragmentation pathways for alkylbenzenes typically involve cleavage of the alkyl chains. Common fragmentation patterns would include:

Benzylic cleavage: Loss of a propyl radical (•C₃H₇) to form a stable benzylic carbocation is a highly favored pathway. This would result in a prominent peak at m/z = M - 43.

McLafferty rearrangement: Although less common for simple alkylbenzenes, rearrangements involving hydrogen transfer followed by cleavage can also occur.

Loss of successive alkyl fragments: A series of peaks corresponding to the loss of smaller alkyl fragments (e.g., CH₃•, C₂H₅•) may also be observed.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| 414 | [C₃₀H₅₄]⁺˙ (Molecular Ion) |

| 371 | [M - C₃H₇]⁺ |

| 357 | [M - C₄H₉]⁺ |

Electron Microscopy and Atomic Force Microscopy for Supramolecular Assemblies

Electron microscopy (EM) and atomic force microscopy (AFM) are powerful techniques for visualizing the morphology and organization of molecules on surfaces at the nanoscale, providing insights into their supramolecular assemblies.

Atomic Force Microscopy (AFM): AFM can be used to image the self-assembly of this compound molecules on a solid substrate. When a solution of this compound is deposited on a flat surface like graphite or mica, the molecules can organize into ordered two-dimensional structures. AFM can reveal the packing arrangement, domain formation, and the influence of the substrate on the molecular ordering. The bulky butyl groups would likely play a significant role in dictating the packing geometry, potentially leading to hexagonal or other close-packed arrangements.

Scanning Tunneling Microscopy (STM): STM, a related scanning probe microscopy technique, can also be employed to study the self-assembly of this compound on conductive surfaces. STM provides information about the electronic structure of the adsorbed molecules in addition to their spatial arrangement. It would be possible to visualize the orientation of the benzene cores and the conformation of the alkyl chains within the self-assembled monolayer.

While specific studies on the supramolecular assemblies of this compound using these techniques are not widely reported, research on other hexaalkylbenzenes has shown their ability to form highly ordered monolayers, which serve as templates for further hierarchical self-assembly.

Theoretical and Computational Chemistry Studies of Hexabutylbenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. researchgate.netmarquette.edu For hexabutylbenzene, DFT calculations can provide insights into how the six bulky butyl groups influence the aromatic core.

Studies on hexasubstituted benzenes have shown that significant steric strain can lead to distortions of the benzene (B151609) ring from planarity. vanderbilt.eduutdallas.edu For instance, X-ray crystallography supported by DFT calculations on 1,2-bis(o-carboranyl)benzene revealed significant deformation of the benzene ring due to the bulky substituents. vanderbilt.edu In hexasubstituted benzenes with strong electron-donating and electron-withdrawing groups, large dipole moments have been calculated and measured, highlighting the impact of substitution on electronic properties. utdallas.edu While specific DFT studies on this compound are not prevalent in the literature, calculations on similar hexaalkylbenzenes suggest that the butyl groups, being electron-donating, would increase the electron density of the benzene ring.

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. tue.nl For this compound, the electron-donating nature of the alkyl groups would be expected to raise the energy of the HOMO, which would influence its reactivity towards electrophiles.

The following table summarizes typical parameters obtained from DFT calculations and their significance in understanding the properties of a molecule like this compound.

| Calculated Parameter | Significance | Relevance to this compound |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. | Would reveal the extent of steric strain and potential distortion of the benzene ring. |

| HOMO-LUMO Energies | Determine the molecule's electronic excitation properties and reactivity. | The energy of the HOMO would indicate its susceptibility to oxidation and reaction with electrophiles. |

| HOMO-LUMO Gap | Indicates the chemical stability and reactivity of the molecule. | A smaller gap suggests higher reactivity. |

| Electron Density Distribution | Shows the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions. | Would show increased electron density on the aromatic ring due to the inductive effect of the butyl groups. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. | Would indicate the regions of negative potential around the electron-rich benzene ring. |

This table is illustrative and based on general principles of DFT applied to substituted benzenes.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique is particularly useful for exploring the conformational space of flexible molecules like this compound and for understanding its intermolecular interactions in condensed phases. researchgate.net

The six butyl chains in this compound can adopt numerous conformations, leading to a complex potential energy surface. MD simulations can sample these different conformations by simulating the motion of the atoms at a given temperature, providing insights into the molecule's flexibility and the preferred spatial arrangements of the butyl groups. taltech.ee Studies on sterically hindered alkylbenzenes have shown that bulky substituents can significantly restrict the rotational freedom of other groups. psu.eduunige.ch In this compound, the steric crowding of the six butyl groups would likely lead to correlated motions and a "geared" dynamic behavior, where the rotation of one butyl group influences its neighbors.

The following table outlines the types of information that can be obtained from MD simulations of this compound.

| Simulation Output | Information Gained | Relevance to this compound |

| Trajectory Analysis | Provides a time-resolved view of atomic motions. | Reveals the dynamic behavior of the butyl chains and the benzene ring. |

| Conformational Sampling | Identifies low-energy conformations and the barriers between them. | Determines the preferred spatial arrangement of the six butyl groups. |

| Radial Distribution Functions | Describes how the density of surrounding molecules varies as a function of distance from a reference molecule. | Provides insight into the liquid structure and packing of this compound molecules. |

| Interaction Energies | Quantifies the strength of intermolecular forces. | Helps to understand the cohesive energy and physical properties like boiling point. |

This table is illustrative and based on the general application of MD simulations to flexible organic molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. smu.edu This is crucial for understanding reaction mechanisms and predicting reaction rates.

A key synthetic route to substituted benzenes is the Friedel-Crafts alkylation. studymind.co.ukopenstax.org Theoretical studies of this reaction involve locating the transition state for the electrophilic attack of the alkylating agent on the benzene ring. scielo.brresearchgate.net For the synthesis of this compound, this would involve multiple successive alkylations. Modeling this process would be computationally intensive but could reveal the regioselectivity and the increasing steric hindrance at each step. The calculations would likely show an increase in the activation energy for each subsequent alkylation due to the increasing steric bulk around the benzene ring.

Another reported synthesis of this compound involves the hydrozirconation of hexa(3-butenyl)benzene followed by hydrolysis. researchgate.netresearchgate.net Computational modeling of the hydrozirconation step, which utilizes the Schwartz reagent (Cp₂ZrHCl), can elucidate the mechanism and regioselectivity of the addition of the Zr-H bond across the double bonds. rsc.orgresearchgate.net Transition state analysis for this reaction would involve modeling the interaction of the zirconocene (B1252598) hydride with the alkene functionality.

The following table summarizes the key aspects of reaction pathway modeling for a potential synthesis of this compound.

| Reaction Step | Computational Approach | Information Obtained |

| Formation of Electrophile (Friedel-Crafts) | DFT calculations to model the interaction of the alkyl halide with the Lewis acid catalyst. | Structure and stability of the carbocation or polarized complex. |

| Electrophilic Attack on Benzene | Transition state search (e.g., QST2/QST3) to find the saddle point on the potential energy surface. | Activation energy and geometry of the transition state (Wheland intermediate). scielo.br |

| Hydrozirconation of Alkene | DFT modeling of the interaction between Cp₂ZrHCl and the C=C bond. | Mechanism of syn-addition and factors controlling regioselectivity. rsc.org |

| Protonolysis of C-Zr Bond | Modeling the reaction of the organozirconium intermediate with a proton source. | Energetics of the final step to yield the alkane. |

This table illustrates the application of computational methods to model potential synthetic routes to this compound.

Computational Approaches in Catalyst Design

Computational chemistry has become an indispensable tool in the rational design of new and improved catalysts. rhhz.netucas.ac.cn By modeling the catalytic cycle, researchers can predict how changes in the catalyst structure will affect the activity and selectivity of a reaction. nih.gov

For the synthesis of this compound via Friedel-Crafts alkylation, computational methods could be used to screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, zeolites) to find one that is both active and minimizes side reactions like polyalkylation and isomerization. researchgate.netnumberanalytics.com DFT calculations can be used to determine the interaction energy between the catalyst and the alkylating agent, as well as the energy barriers for the desired reaction versus side reactions.

In the context of transition-metal-catalyzed arene alkylation, computational studies can help in understanding the mechanism and in designing more efficient catalysts. researchgate.netacs.org For instance, in reactions involving olefin hydroarylation, DFT can be used to study the key steps of C-H activation and olefin insertion, providing insights for the rational design of improved catalysts. acs.org While not specifically applied to this compound synthesis, these approaches could be used to develop novel catalytic systems for the direct hexa-alkylation of benzene.

The table below outlines how computational approaches can be applied to catalyst design for reactions relevant to the synthesis of this compound.

| Catalytic Reaction | Computational Design Strategy | Predicted Outcome |

| Friedel-Crafts Alkylation | Screening of different Lewis acids and solid acid catalysts (zeolites). | Identification of catalysts with optimal activity and selectivity for hexa-alkylation. |

| Transition-Metal Catalyzed Arene Alkylation | Modification of ligand properties (steric and electronic) in a metal complex. | Tuning the catalyst for higher turnover numbers and regioselectivity. acs.org |

| Hydrozirconation | Investigating the effect of substituents on the cyclopentadienyl (B1206354) ligands of the Schwartz reagent. | Potentially enhancing the reactivity and stability of the hydrozirconation agent. |

This table provides examples of how computational tools can be leveraged in the design of catalysts for the synthesis of highly substituted arenes.

Hexabutylbenzene in Supramolecular Chemistry and Self Assembly

Design Principles for Self-Assembling Systems Incorporating Hexabutylbenzene Moieties

The design of self-assembling systems is a cornerstone of supramolecular chemistry, aiming to create organized structures spontaneously from molecular components. numberanalytics.com Incorporating this compound moieties into these systems requires consideration of several key principles. The inherent steric hindrance provided by the six butyl groups is a dominant factor that can be strategically utilized to direct the assembly process.

Key design principles include:

Steric Hindrance to Control Reactivity and Aggregation: Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org In the context of self-assembly, the this compound group can be used to control the approach of other molecules, thereby dictating the geometry and stability of the resulting supramolecular structure. numberanalytics.com This can prevent unwanted side-reactions or control the dimensionality of the assembly. wikipedia.org

Balancing Enthalpic and Entropic Contributions: Self-assembly is governed by thermodynamics, seeking a minimum in the system's free energy. numberanalytics.com The incorporation of bulky this compound groups can be entropically unfavorable as it restricts conformational freedom. However, this can be offset by favorable enthalpic contributions from non-covalent interactions, such as van der Waals forces between the butyl chains. nih.gov

Role of Steric Bulk in Molecular Recognition and Host-Guest Interactions

Molecular recognition, the specific binding between two or more molecules, is fundamental to many biological and chemical processes. numberanalytics.com Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The steric bulk of this compound plays a crucial role in these interactions.

The spatial arrangement of atoms, and the resulting steric effects, are critical in determining how and at what rate a molecule will interact with others. wikipedia.org The bulky butyl groups of this compound can create a defined cavity or a sterically crowded environment that influences the binding of guest molecules. nih.gov For instance, a host molecule containing a this compound unit might selectively bind guests that can fit within the sterically defined pocket, excluding those that are too large. numberanalytics.comnih.gov

Furthermore, steric hindrance can impact the stability of host-guest complexes. While it can sometimes prevent the formation of a complex, in other cases, the steric bulk can create a "corset effect," stabilizing the complex by preventing the decomposition that would require the bulky groups to move closer together. wikipedia.org This principle is vital in designing stable and selective host-guest systems for applications in sensing, catalysis, and drug delivery. numberanalytics.comwikipedia.org

Influence on Supramolecular Polymerization and Ordered Structures

Supramolecular polymers are chains of monomeric units held together by non-covalent interactions. mdpi.com The incorporation of this compound can significantly influence the process of supramolecular polymerization and the resulting ordered structures.

Control over Dimensionality of Self-Assembled Architectures

The steric demands of the this compound moiety can be a powerful tool to control the dimensionality of self-assembled architectures. By strategically placing these bulky groups, chemists can direct the assembly process towards the formation of specific structures, such as one-dimensional fibers, two-dimensional sheets, or discrete three-dimensional objects. beilstein-journals.orgrsc.orgnih.gov For example, the steric hindrance might prevent aggregation in certain directions, favoring growth in a specific dimension. This control is crucial for creating materials with tailored properties for applications in nanotechnology and materials science. numberanalytics.com

Driving Forces and Non-Covalent Interactions in Self-Assembly (e.g., π-π Interactions, van der Waals)

The self-assembly of systems containing this compound is driven by a combination of non-covalent interactions. numberanalytics.com While the bulky butyl groups can sterically hinder close packing and potentially weaken π-π stacking interactions between the benzene (B151609) cores, they introduce significant van der Waals forces. numberanalytics.comnumberanalytics.com

π-π Interactions: These interactions occur between aromatic rings and are a common driving force in the self-assembly of many organic molecules. mdpi.com The presence of the six butyl chains in this compound can modulate the strength and geometry of these interactions.

Van der Waals Forces: These are weak, non-specific interactions that arise from temporary fluctuations in electron density. numberanalytics.com The large number of atoms in the six butyl chains provides a substantial surface area for van der Waals interactions, which can be a dominant cohesive force in the self-assembly process. numberanalytics.com

Hydrophobic Effects: In aqueous environments, the hydrophobic butyl chains will tend to aggregate to minimize their contact with water, providing an additional driving force for self-assembly. nih.govnih.gov

The interplay of these forces, dictated by the molecular design, determines the final structure and stability of the supramolecular assembly. rsc.org

Engineering of Artificial Supramolecular Systems with this compound Components

The unique properties of this compound make it a valuable component in the engineering of artificial supramolecular systems. rsc.org By incorporating this compound moieties into larger molecular frameworks, scientists can create complex, functional materials with precisely controlled architectures. 1088press.it

The design of these systems often draws inspiration from biological systems, which are masters of self-assembly. kit.edugrc.orgrsc.org The goal is to create synthetic systems that can mimic biological functions such as catalysis, molecular transport, or information storage. kit.edu

Table 1: Examples of Research Findings on Supramolecular Systems

| Research Focus | Key Findings | Potential Applications |

| Photoresponsive Supramolecular Polymers | Light can be used to trigger the polymerization and depolymerization of monomers, leading to reversible gel formation. nih.gov | Smart materials, drug delivery, microactuators. nih.gov |

| Supramolecular Polymerization of Perylenediimides | The length of the spacer connecting functional units affects the in-solution assembly and bulk packing of the resulting supramolecular polymers. nih.gov | Organic electronics, photovoltaics. nih.gov |

| Host-Guest Mediated DNA Hybridization | Cucurbit nih.govuril can be used to control the association and dissociation of DNA duplexes by binding to guest molecules attached to the nucleobases. nih.gov | Gene regulation, diagnostics, DNA nanotechnology. nih.gov |

| Self-Assembling Peptide Hydrogels | The balance of hydrophobic effects, electrostatic interactions, and chain entropy governs the self-assembly of peptides into hydrogels capable of controlled drug release. nih.gov | Tissue engineering, regenerative medicine, drug delivery. nih.gov |

Applications and Derivatization in Advanced Materials Science

Integration into Functional Materials and Devices

The integration of molecules into functional materials and devices often relies on the specific chemical and physical properties of the molecular components. libis.be Functional materials are designed to perform specific tasks, often in response to external stimuli, and their behavior is more complex than their individual parts. libis.be Hexabutylbenzene's structure, featuring six butyl chains radiating from a central benzene (B151609) ring, provides a foundation for creating materials with tailored properties. These properties are crucial for applications in fields like electronics, optics, and energy storage. uclouvain.bekcl.ac.uk

The development of functional materials often involves a multi-step process, starting from precursor molecules that are assembled into larger, more complex architectures. bu.edu The inherent characteristics of this compound, such as its bulkiness and solubility in organic solvents, make it a valuable building block in the bottom-up fabrication of such materials.

This compound and its derivatives are important precursors in the synthesis of specialized polymers and macromolecules. The synthesis of this compound itself can be achieved through methods like the hydrozirconation of hexa(3-butenyl)benzene, which is subsequently hydrolyzed. researchgate.net This process highlights the utility of functionalized alkene chains attached to a benzene core, which can be manipulated to form the saturated alkyl chains of this compound or used as points for further polymerization.

The butyl "arms" of this compound can be functionalized, transforming the relatively simple molecule into a multifunctional monomer. For instance, the conversion of this compound to hexakis(4-iodobutyl)benzene creates a reactive intermediate. researchgate.net This iodinated derivative can then participate in various coupling reactions to build larger, well-defined macromolecular structures. The development of such systems is crucial for creating materials with advanced functions, such as those used in drug-delivery systems where polymers like polylactic acid are employed. nih.govmdpi.com

In nanotechnology, the precise arrangement of atoms and molecules is key to achieving desired properties. pnnl.gov Nanomaterials, which have at least one dimension between 1 and 100 nanometers, exhibit unique characteristics due to their large surface-to-volume ratio and quantum effects. researchgate.netmdpi.com this compound's well-defined, symmetrical structure makes it an ideal structural motif in the development of nanomaterials.

The six butyl chains provide steric bulk, which can be used to control the spacing between other nanomaterials or molecules in a self-assembled system. This is particularly important in preventing unwanted aggregation and ensuring the formation of ordered structures. By functionalizing the terminal ends of the butyl chains, as in hexakis(4-iodobutyl)benzene, the molecule can be used as a covalent linker to connect nanoparticles or to build out three-dimensional nanostructures. researchgate.net This controlled assembly allows for the creation of materials with tailored electronic, optical, or catalytic properties. pnnl.gov

Engineering of "Tentacled" Aromatic Systems for Tailored Properties

"Tentacled" aromatic systems are molecules that feature a central aromatic core from which multiple flexible chains, or "tentacles," extend. These systems are engineered to create specific properties and functionalities. The activation of arene ligands by coordination to a metal center, such as the (η⁵-cyclopentadienyl)iron cation, facilitates the attachment of these tentacles. researchgate.net This method allows for the systematic branching out from a simple aromatic core. researchgate.net

Hexa(3-butenyl)benzene serves as a prime example of a tentacled precursor. researchgate.net Its six butenyl arms can be chemically modified in a controlled manner. One significant transformation is hydrozirconation using zirconocene (B1252598) chloride hydride, which leads to a hexazirconated intermediate. researchgate.net This intermediate can be further reacted to introduce different functional groups at the ends of the tentacles. Hydrolysis of this intermediate yields this compound, demonstrating a route to saturated tentacles. researchgate.net Alternatively, reacting the zirconated species with iodine provides a pathway to hexakis(4-iodobutyl)benzene, a key building block for more complex architectures. researchgate.net

Table 1: Synthesis and Functionalization of Tentacled Benzene Derivatives

| Precursor | Reagent(s) | Product | Significance | Reference |

|---|---|---|---|---|

| Hexa(3-butenyl)benzene | 1. [ZrCp₂(H)(Cl)] 2. H₂O | This compound | Creation of saturated alkyl tentacles. | researchgate.net |

| Hexazirconated intermediate | I₂ | Hexakis(4-iodobutyl)benzene | Introduction of terminal functional groups for further synthesis. | researchgate.net |

Role in Redox-Active Systems and Electron Reservoir Design

Electron-reservoir complexes are redox-active molecules capable of storing and transferring electrons in chemical reactions without decomposing. wikipedia.org The concept, introduced by Didier Astruc, often involves organometallic sandwich compounds that can reversibly cycle between different oxidation states. wikipedia.orgresearchgate.net

The stability and efficacy of these electron reservoirs are highly dependent on their molecular structure. It has been found that cyclopentadienyl (B1206354) iron complexes with arene ligands that are heavily substituted with alkyl groups exhibit enhanced stability and catalytic activity. wikipedia.org Specifically, analogues with six alkyl groups on the benzene ring, such as this compound, are stable in a variety of solvents. wikipedia.org The bulky alkyl groups sterically protect the central metal atom and the redox-active core, preventing decomposition pathways like dimerization. wikipedia.org

These stable 19-electron iron(I) organometallic complexes, such as [ (η⁵-Cp)Fe(η⁶-hexabutylbenzene) ], function as potent single-electron reductants. wikipedia.org The redox-active ligand, in this case, the this compound coordinated to the iron center, plays a crucial role in stabilizing the complex and modulating its redox potential, acting as an "electron reservoir". rsc.orguci.edu

Table 2: Properties of Electron-Reservoir Complexes

| Complex Type | Key Feature | Role of Hexa-alkylation | Application | Reference |

|---|---|---|---|---|

| [ (η⁵-Cp)Fe(η⁶-arene) ] | 19-electron, neutral, stable complex | Enhanced thermal stability; prevents decomposition | Redox catalysis, electrocatalysis, anion sensing | wikipedia.orgresearchgate.net |

Influence on Solution Behavior of Other Macromolecules (e.g., Fullerenes)

Fullerenes, such as C₆₀, are a class of carbon allotropes with unique electronic and physical properties. wikipedia.org However, their practical application is often limited by their low solubility in common solvents and their tendency to aggregate in solution. mdpi.com The solubility of fullerenes is highest in non-polar, aromatic solvents like toluene (B28343) and carbon disulfide. wikipedia.orgmdpi.com

This compound can act as a specialized solvent or a solution additive to influence the behavior of macromolecules like fullerenes. Due to its aromatic core and surrounding non-polar butyl chains, it provides a favorable environment for dissolving hydrophobic molecules. nih.gov The interaction between the π-system of the this compound core and the curved surface of the fullerene can promote solvation. More importantly, the bulky butyl groups can act as steric shields, kinetically hindering the close approach and subsequent aggregation of fullerene molecules. This can lead to more stable and well-dispersed fullerene solutions, which is critical for their processing and application in materials science and electronics. nih.gov

The behavior of molecules in solution is governed by a delicate balance of intermolecular forces and thermodynamic principles. mdpi.com Solvents can significantly impact molecular aggregation by altering these interactions. rsc.org In non-polar solvents, aggregation is often driven by weak van der Waals forces, while in polar solvents, solvophobic effects can dominate. mdpi.com

Future Research Directions and Emerging Paradigms for Hexabutylbenzene Chemistry

Exploration of Novel and Efficient Synthetic Routes

While the synthesis of hexasubstituted benzenes (HSBs) has been a long-standing challenge in organic chemistry, recent advancements are paving the way for more efficient and versatile routes. Polysubstituted arenes have traditionally been synthesized through electrophilic or nucleophilic substitution on existing benzene (B151609) rings or via transition metal-catalyzed coupling reactions. ccspublishing.org.cn However, for a sterically crowded molecule like hexabutylbenzene, building the ring from acyclic precursors is often more effective.

Future research will likely focus on optimizing and diversifying methods such as:

Transition-Metal-Catalyzed [2+2+2] Cycloaddition: This is a powerful strategy for constructing substituted aromatic compounds. The cyclotrimerization of alkynes, such as 1-hexyne (B1330390), catalyzed by metals like cobalt, nickel, or rhodium, is a direct route to this compound. mdpi.comacs.org Recent studies on related systems have shown that cobalt-catalyzed electrochemical cyclotrimerization can yield six-membered rings under mild conditions with controlled structures. mdpi.com A significant challenge and area for future work is controlling the regioselectivity when using different alkyne coupling partners to create more complex, asymmetrically substituted scaffolds. nih.gov

Domino Reactions: These multi-step, one-pot reactions offer high atom economy and efficiency. A recently developed method for synthesizing HSBs involves a domino reaction of arylidene malononitrile (B47326) with two molecules of dialkyl but-2-ynedioates, promoted by a nucleophilic catalyst. ccspublishing.org.cnrhhz.net This process proceeds through a sequence of nucleophilic addition, Michael addition, annulation, and aromatization. ccspublishing.org.cnrhhz.net Adapting such domino strategies to use simpler, aliphatic precursors could provide a novel and efficient pathway to this compound and its derivatives.

Diels-Alder Cycloadditions: The [4+2] cycloaddition between a diene and a dienophile, followed by an aromatization step, is another viable route. For instance, the reaction of a substituted cyclopentadienone with an alkyne can produce highly substituted benzenes. mdpi.com

Table 1: Comparison of Modern Synthetic Routes for Hexasubstituted Benzenes This table collates data on analogous hexasubstituted benzene syntheses to illustrate the potential and challenges for this compound production.

| Synthetic Method | Catalyst/Promoter | Key Reactants | Typical Yields | Key Advantages | References |

| [2+2+2] Cyclotrimerization | Cobalt Complexes | Diynes and Alkynes | 90-97% | Convergent, efficient for complex structures | nih.gov |

| Domino Reaction | DABCO (Nucleophile) | Arylidene Malononitrile, Dialkyl But-2-ynedioate | Good to High | One-pot, high atom economy, simple conditions | ccspublishing.org.cnrhhz.net |

| Diels-Alder Reaction | Thermal (High Temp) | Tetraphenylcyclopentadienone, Disubstituted Alkynes | 34-56% | Access to diverse functionalities | mdpi.com |

| Five-Component Reaction | Camphorsulfonic Acid | Amine, Aldehyde, Isocyanoacetamide, etc. | ~67% | High complexity from simple precursors | researchgate.netcapes.gov.br |

Advanced Functional Material Design Based on this compound Scaffolds

Functional materials are designed with specific, tailored properties for applications in electronics, optics, or sensing. utu.fiwiley.com The this compound scaffold, with its distinct separation of a rigid aromatic core and flexible aliphatic periphery, is an ideal candidate for the bottom-up design of advanced materials.

Liquid Crystals: Liquid crystals possess properties between those of a liquid and a solid, exhibiting both fluidity and optical anisotropy. tcichemicals.com Molecules with a rigid π-electron system and flexible long alkyl chains are known to form liquid crystal phases. tcichemicals.com The disc-like, or "discotic," shape of this compound makes it a prime candidate for forming nematic or smectic liquid crystal phases, which are crucial for display technologies and optical imaging. tcichemicals.comijirset.com Future work would involve synthesizing this compound and its derivatives and studying their phase behavior as a function of temperature.

Organic Electronics: Organic electronic materials are foundational to technologies like flexible displays, printable circuits, and biocompatible sensors. mit.edulbl.gov The π-conjugated core of this compound suggests its potential use as a building block for larger organic semiconductors. While this compound itself is an insulator, it can be functionalized to create materials for these applications. For example, research on related hexasubstituted benzenes has shown they can be precursors to nanographenes or can be electropolymerized to form conducting polymers. mdpi.com Self-assembled monolayers (SAMs) of this compound derivatives could also be used to precisely tune the electronic properties of interfaces in organic transistors. nih.gov

Deeper Mechanistic Understanding Through In Situ and Time-Resolved Spectroscopic Studies

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering new reactivity. acs.org Future research will benefit immensely from applying advanced spectroscopic techniques to the synthesis of this compound.

In Situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) or NMR spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. researchgate.net For a multi-step domino synthesis of a this compound derivative, in-situ spectroscopy could identify reaction bottlenecks and help optimize conditions for temperature, pressure, and catalyst loading. rhhz.netresearchgate.net

Time-Resolved Spectroscopy: Many chemical reactions, especially those involving catalysts, proceed through highly reactive, short-lived intermediates. spectroscopyasia.com Time-resolved spectroscopy uses a "pump-probe" approach, where a laser pulse initiates a reaction (the pump), and a subsequent spectroscopic measurement (the probe) is taken at incredibly short time intervals, from femtoseconds to milliseconds. researchgate.netlibretexts.org For the [2+2+2] cyclotrimerization to form this compound, time-resolved infrared spectroscopy could be used to observe the formation and decay of transient organometallic intermediates, providing a complete mechanistic picture that would be impossible to obtain otherwise. acs.orgspectroscopyasia.com This knowledge is key to improving catalyst efficiency and selectivity. spectroscopyasia.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Catalysis